Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) :
δ (ppm) Assignment 1.25 (t, 3H, CH₃ of ethyl ester) 2.50–2.85 (m, 4H, piperidine CH₂) 3.60 (s, 2H, NH₂) 4.15 (q, 2H, OCH₂ of ester) 6.60–7.10 (m, 4H, aromatic H) . ¹³C NMR (101 MHz, CDCl₃) :
δ (ppm) Assignment 14.1 CH₃ of ethyl ester 60.5 OCH₂ of ester 170.2 C=O of ester 115–145 Aromatic carbons and piperidine C .
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
Mass Spectrometry (MS)
- ESI-MS : m/z 248.32 [M+H]⁺.
- Fragmentation patterns include loss of the ethyl group (m/z 203) and piperidine ring cleavage.
Comparative Structural Analysis with Related Piperidine Carboxylates
This compound shares structural motifs with other piperidine derivatives:
Electronic Effects : The ortho-amino group induces steric hindrance and alters electron density on the piperidine ring compared to para-substituted analogs.
Conformational Flexibility : Substituents at position 1 influence the piperidine ring’s chair-to-boat transition energy.
Properties
IUPAC Name |
ethyl 1-(2-aminophenyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-14(17)11-7-9-16(10-8-11)13-6-4-3-5-12(13)15/h3-6,11H,2,7-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVAQBPBZSYFRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653014 | |
| Record name | Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889947-83-5 | |
| Record name | Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to interact with biological targets, making it a valuable component in drug discovery.
Case Studies:
- Antiproliferative Activity: Research has shown that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines, indicating potential use in oncology treatments .
- Receptor Binding Studies: The compound has been used in studies investigating its binding affinity to specific receptors, contributing to the understanding of drug-receptor interactions .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it suitable for creating more complex molecules.
Reactions Involving this compound:
- Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
- Reduction: The ester group can be reduced to yield the corresponding alcohol.
- Substitution Reactions: The aromatic ring can undergo electrophilic substitution, allowing for the introduction of various substituents .
Biological Studies
This compound is also employed in biological studies focusing on enzyme inhibition and receptor interaction. Its structural characteristics facilitate interactions with biological macromolecules.
Applications:
- Enzyme Inhibition: It has been explored for its potential to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic diseases .
- Neuropharmacology: Given its piperidine structure, it is being investigated for effects on the central nervous system, potentially aiding in the development of new neuroactive drugs .
Industrial Applications
In addition to its research applications, this compound finds use in industrial settings. It is involved in the development of agrochemicals and specialty chemicals due to its reactivity and functional versatility.
Mechanism of Action
The mechanism by which Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Variations on the Aromatic Ring
Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate
- Structure: Replaces the amino group with a formyl moiety.
- Properties: Molecular formula C₁₅H₁₉NO₃, molar mass 261.32 g/mol, and irritant hazard (Xi) .
- Impact: The formyl group is electron-withdrawing, reducing electron density on the aromatic ring compared to the amino group.
Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate
- Structure : Contains a nitro group at the para position of the phenyl ring (CAS 216985-30-7).
- Properties : Molecular weight 306.3 g/mol (calculated), with a nitro group strongly deactivating the ring .
- Impact: The nitro group increases hydrophobicity and may reduce solubility compared to the amino analogue.
Variations in the Piperidine Substituents
Ethyl 1-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxylate
- Structure : Incorporates a morpholine-substituted pyrimidine ring.
- Synthesis : Prepared via nucleophilic substitution of a chloride with morpholine (55% yield) .
- Properties : LCMS [M+H]+ at m/z 321 . Hydrolysis to the carboxylic acid derivative improves polarity for biological applications .
Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate
- Structure : Features a sulfamoylbenzoyl group.
- Application: Intermediate in synthesizing hydrazonobenzenesulfonamide derivatives, which inhibit carbonic anhydrase isoforms .
- Impact : The sulfamoyl group enhances binding to metalloenzymes like carbonic anhydrase.
Enzyme Inhibition
- Butyrylcholinesterase Inhibitors :
- Ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate (3d) : LC-MS [M+1]+ m/z 282 , IR C=O stretch at 1738 cm⁻¹ .
- Ethyl 1-(4-methylbenzyl)piperidine-4-carboxylate (3e) : LC-MS [M+1]+ m/z 262 , IR C=O stretch at 1733 cm⁻¹ .
- Comparison : Chloro and methyl substituents modulate steric and electronic effects, impacting inhibitor potency.
Receptor Targeting
- Opioid Receptor Imaging : Piperidine carboxylates like 1-phenethyl-4-(N-phenylpropanamido)piperidine-4-carboxylic acid are used in ¹¹C-labeled tracers for μ-opioid receptors .
- Antiviral Activity: Derivatives such as Ethyl 1-(1-(4-chlorobenzyl)-2-oxo-1,2-dihydroquinolin-4-yl)piperidine-4-carboxylate target alphavirus replication .
Key Reactions
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neurodegenerative diseases. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
This compound can be synthesized through various chemical reactions involving piperidine derivatives. Its structure includes a piperidine ring, which is known for its diverse biological activities. The compound has a molecular formula of C₁₅H₁₈N₂O₂ with a melting point of approximately 103-104 °C .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In particular, it has been evaluated for its effects on various cancer cell lines, including prostate cancer cells (C4-2), which are characterized by the constitutive activation of the PI3K/Akt signaling pathway. This pathway is critical in regulating cell proliferation and survival, making it a prime target for cancer therapeutics.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| C4-2 Prostate | 15.0 | Inhibition of PI3K/Akt pathway |
| HepG2 Liver | 11.3 | Induction of apoptosis |
| K562 Leukemia | 4.5 | Multikinase inhibition |
Studies have shown that derivatives of this compound can inhibit key kinases such as VEGFR-2, ERK-2, and Abl-1, which are implicated in cancer proliferation and survival . The collaborative effects of these inhibitions contribute to the overall anticancer activity observed in vitro.
Neuroprotective Effects
In addition to its anticancer properties, this compound has been explored for potential neuroprotective effects. Compounds with similar piperidine structures have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
- Prostate Cancer Study : A study conducted on C4-2 prostate cancer cells found that this compound significantly inhibited the phosphorylation of Akt, indicating effective suppression of the PI3K/Akt pathway . This inhibition was quantified using western blot analysis.
- HepG2 Liver Cancer : Another study evaluated the compound's effects on HepG2 cells, revealing an IC50 value of 11.3 µM and significant apoptosis induction. The mechanism involved the inhibition of multiple kinases, showcasing the compound's multitargeting capability .
- Neurodegenerative Disease Research : Research into similar piperidine derivatives has shown promise in treating Alzheimer's disease through dual inhibition mechanisms that target cholinesterase enzymes while also providing antioxidant effects .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility or further functionalization.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Alkaline hydrolysis | Reflux in aqueous ethanol | 1M NaOH | Sodium 1-(2-aminophenyl)piperidine-4-carboxylate |
| Acidic hydrolysis | Reflux in HCl/ethanol mixture | 6M HCl | 1-(2-aminophenyl)piperidine-4-carboxylic acid |
Key Findings :
-
Alkaline hydrolysis proceeds quantitatively at 80°C, yielding the sodium carboxylate salt.
-
Acidic conditions require prolonged reflux (12+ hours) for complete conversion.
Amino Group Functionalization
The 2-aminophenyl substituent participates in nucleophilic substitution and acylation reactions, enabling the introduction of diverse functional groups.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Acylation | Room temperature, anhydrous | Acetic anhydride, pyridine | 1-(2-acetamidophenyl)piperidine-4-carboxylate |
| Sulfonation | 0–5°C, basic aqueous conditions | Sulfonyl chloride | 1-(2-sulfonamidophenyl)piperidine-4-carboxylate |
Key Findings :
-
Acylation with acetic anhydride achieves >90% yield within 2 hours.
-
Sulfonation requires careful temperature control to avoid diazotization side reactions.
Reduction Reactions
The ester group can be reduced to a primary alcohol, while the aromatic amine remains stable under controlled conditions.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Ester reduction | Anhydrous THF, 0°C to RT | LiAlH₄ | 1-(2-aminophenyl)piperidine-4-methanol |
Key Findings :
-
Lithium aluminum hydride (LiAlH₄) selectively reduces the ester without affecting the aromatic amine.
-
Yields exceed 85% under inert atmospheric conditions.
Cross-Coupling Reactions
The compound serves as a precursor in palladium-catalyzed cross-coupling reactions when functionalized with halogen or boronate groups.
| Reaction Type | Conditions | Catalyst/Reagents | Products |
|---|---|---|---|
| Suzuki coupling | Microwave, 100°C, 1 hour | Pd(PPh₃)₄, aryl boronate | 1-(2-aminophenyl)-4-(aryl)piperidine-4-carboxylate |
Key Findings :
-
Microwave-assisted Suzuki coupling reduces reaction time from 24 hours to 1 hour .
-
Catalytic systems like Pd(PPh₃)₄ achieve >75% yield with aryl boronate partners .
Diazotization and Subsequent Reactions
The aromatic amine can be converted to a diazonium salt, enabling further transformations such as Sandmeyer reactions or azo coupling.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Diazotization | 0–5°C, acidic aqueous medium | NaNO₂, H₂SO₄ | Diazonium salt intermediate |
| Sandmeyer reaction | CuCN, 60°C | CuCN, KCN | 1-(2-cyanophenyl)piperidine-4-carboxylate |
Key Findings :
-
Diazonium intermediates are thermally unstable and require immediate use.
-
Cyanide substitution via Sandmeyer reaction achieves moderate yields (50–60%).
Comparative Reactivity Table
| Reaction | Optimal Catalyst/Reagent | Temperature | Yield Range |
|---|---|---|---|
| Ester hydrolysis | NaOH | 80°C | 90–95% |
| Acylation | Acetic anhydride | 25°C | 85–92% |
| Suzuki coupling | Pd(PPh₃)₄ | 100°C | 70–78% |
| Sandmeyer reaction | CuCN | 60°C | 50–60% |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves:
- Construction or modification of a piperidine ring bearing a carboxylate ester at the 4-position.
- Introduction of the 2-aminophenyl substituent at the nitrogen (N-1) of the piperidine ring.
- Appropriate protection/deprotection steps to handle the amino group on the phenyl ring if needed.
Preparation via Nucleophilic Substitution on 4-Phenylpiperidine-4-carboxylate Esters
One common approach described in patent literature involves the reaction of ethyl 4-phenylpiperidine-4-carboxylate derivatives with suitable halide or tosylate intermediates bearing the 2-aminophenyl moiety or its protected derivatives.
- Step 1: Synthesis of ethyl 4-phenylpiperidine-4-carboxylate as the starting scaffold.
- Step 2: Preparation of 1-(2-aminophenyl)-alkyl halide or related electrophilic intermediate.
- Step 3: N-alkylation of the piperidine nitrogen with the 2-aminophenyl-containing electrophile under basic or neutral conditions.
- Step 4: If amino groups are protected (e.g., as acetamides), deprotection is performed to yield the free amine.
This method is exemplified by procedures where 1-(2-substituted phenyl)-4-phenylpiperidine-4-carboxylates are obtained by reacting ethyl 4-phenylpiperidine-4-carboxylate with 2-(monocarbocyclic-aryl)-2-oxoalkyl bromides or chlorides, followed by acid addition salt formation for isolation and purification.
Preparation from 4-Arylpiperidine-4-carboxylic Acid Betaine Intermediates
A patented process describes the preparation of 4-arylpiperidine-4-carboxylic acid esters by heating corresponding betaine intermediates at high temperatures to induce rearrangement and ester formation:
- Step 1: Synthesis of 4-aryl-piperidine-4-carboxylic acid betaine.
- Step 2: Thermal treatment (dry distillation or heating in high-boiling solvents) to rearrange and form the ester.
- Step 3: Recovery of the 4-aryl-piperidine-4-carboxylic acid ester.
While this method is more general for 4-arylpiperidine esters, it can be adapted for the 2-aminophenyl substituent on the nitrogen if the corresponding betaine is prepared.
Catalytic Hydrogenation and Functional Group Modifications
In some cases, protecting groups such as benzyl ethers on phenyl rings are removed by catalytic hydrogenation (e.g., Raney nickel catalyst under hydrogen pressure) to yield free amino or hydroxy groups on the aromatic ring after the piperidine core is constructed.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
N-Alkylation Efficiency: The nucleophilic substitution of piperidine nitrogen with 2-aminophenyl-containing electrophiles is a well-established method, often yielding the desired product in good to excellent yields. The choice of leaving group (bromide, chloride, tosylate) influences reaction rates and conditions.
Thermal Rearrangement: The betaine intermediate method requires precise temperature control to avoid decomposition and optimize ester formation. This method is advantageous for direct ester synthesis without requiring additional esterification steps.
Protection Strategies: Amino groups on the phenyl ring may require protection during alkylation steps to prevent side reactions. Common protecting groups include acetamides or benzyl ethers, which can be removed post-synthesis by hydrolysis or catalytic hydrogenation.
Purification: Acid addition salts (e.g., hydrochloride, hydrobromide) are commonly prepared to facilitate isolation and purification of the final compound, improving stability and handling.
Q & A
Basic: What are common synthetic routes for preparing Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate and its intermediates?
The compound is often synthesized via multi-step reactions involving nucleophilic substitution or coupling. For example, ethyl isonipecotate can react with 1-bromo-2-chloroethane in the presence of an organic base (e.g., LDA) to form intermediates like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, which can undergo further cyclization or functionalization . Amide coupling using agents like EDCI and HOBt in dry acetonitrile is another method to introduce sulfonamide or acyl groups to the piperidine core .
Advanced: How can reaction conditions be optimized to minimize side products during amide coupling?
Key parameters include solvent choice (e.g., dry CH₃CN to suppress hydrolysis), stoichiometric control of coupling agents (EDCI/HOBt in 1:1 molar ratios), and temperature modulation (0–25°C). Monitoring via TLC or HPLC ensures reaction progress, while post-reaction purification via column chromatography reduces impurities . Side reactions like N-acylurea formation can be mitigated by using HOBt as an additive .
Basic: What analytical techniques are used to confirm the structure of this compound and its derivatives?
- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ions (e.g., m/z 410.1931 [M+H]⁺) and fragmentation pathways (e.g., loss of CH₂NO₄ or C₇H₆O₃) .
- NMR Spectroscopy: ¹H/¹³C NMR verifies substituent positions on the piperidine and aromatic rings.
- X-ray Crystallography: Resolves conformational ambiguities, as demonstrated for structurally similar piperidine derivatives .
Advanced: How can spectral data contradictions (e.g., unexpected fragmentation in MS) be resolved?
Contradictions may arise from isomerization or adduct formation. For example, in MS analysis, isotopic patterns and tandem MS/MS can distinguish between structural isomers. Computational tools (e.g., DFT simulations) predict fragmentation pathways, aligning observed m/z values with proposed structures . Cross-validation using orthogonal techniques like IR or 2D NMR (COSY, HSQC) is critical .
Basic: What solvent systems improve reaction yields in piperidine carboxylate synthesis?
Polar aprotic solvents (e.g., THF, acetonitrile) enhance nucleophilicity in substitution reactions, while protic solvents (e.g., ethanol/water mixtures) facilitate hydrolysis or cyclization steps. For example, THF is optimal for lithium diisopropylamide (LDA)-mediated reactions, whereas water is used for bromide salt formation in final steps .
Advanced: How are hydrazide linkers incorporated into derivatives for biological activity studies?
Hydrazide-functionalized derivatives are synthesized by treating ethyl piperidine-4-carboxylate with hydrazine hydrate in ethanol, followed by reaction with aryl isocyanates to form thioureas. These derivatives are screened for antibacterial or antitumor activity via in vitro assays (e.g., MIC tests against S. aureus or cytotoxicity assays) .
Basic: What are typical applications of this compound in medicinal chemistry?
It serves as a precursor for acetylcholine-signaling modulators due to its piperidine core, which mimics natural ligands. Derivatives with sulfonamide or hydroxyphenyl groups are explored for anti-inflammatory and analgesic properties .
Advanced: How can derivatives be designed to enhance selectivity for biological targets (e.g., GPCRs)?
Structure-activity relationship (SAR) studies guide modifications:
- Aromatic substituents (e.g., 4-fluorobenzyl) improve lipophilicity and target binding.
- Hydroxyethyl or naphthyloxy groups modulate steric and electronic interactions, as seen in analogs with enhanced receptor affinity .
Computational docking (e.g., AutoDock) predicts binding modes to refine designs .
Advanced: What strategies address low yields in multi-step syntheses (e.g., cyclization or coupling steps)?
- Catalyst Screening: Lewis acids (e.g., ZnCl₂) or Pd catalysts improve cyclization efficiency.
- Microwave-Assisted Synthesis: Reduces reaction times for steps like amide coupling .
- In Situ Monitoring: Real-time FTIR or Raman spectroscopy identifies bottlenecks .
Basic: How are intermediates validated during synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
